molecular formula C7H5ClN2S B2980523 2-Chloro-3-isothiocyanato-6-methylpyridine CAS No. 945988-81-8

2-Chloro-3-isothiocyanato-6-methylpyridine

Cat. No.: B2980523
CAS No.: 945988-81-8
M. Wt: 184.64
InChI Key: HPNYYWNZDHENPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-isothiocyanato-6-methylpyridine is a chemical compound with the CAS Number: 945988-81-8 . It has a molecular weight of 184.65 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClN2S/c1-5-2-3-6 (9-4-11)7 (8)10-5/h2-3H,1H3 . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Photodimerization of Pyridines

Research into the photochemical dimerization of 2-aminopyridines, including 6-methylpyridines, has shown the formation of 1,4-dimers under ultraviolet irradiation. This study highlights the potential of pyridine derivatives in synthesizing novel dimeric structures with unique chemical and physical properties, which could be relevant for the development of new materials or chemical processes (Taylor & Kan, 1963).

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of pyridine derivatives, such as 2,6-bis(pyrazolyl)pyridines, have been extensively reviewed. These compounds serve as versatile ligands in coordination chemistry, offering advantages for constructing luminescent lanthanide compounds and iron complexes with unique thermal and photochemical properties. This area of research indicates the potential utility of pyridine derivatives in developing advanced materials for sensing, catalysis, and electronic applications (Halcrow, 2005).

Luminescent Chelates for Protein Labeling

The development of luminescent europium(III) and terbium(III) chelates incorporating 2,2′:6′,2″-terpyridine derivatives highlights the application of pyridine-based compounds in biotechnology. These chelates, functionalized with isothiocyanato groups for coupling to biomolecules, demonstrate the potential of 2-Chloro-3-isothiocyanato-6-methylpyridine derivatives in creating sensitive probes for biological sensing and labeling (Mukkala et al., 1993).

Catalytic Applications

The coordination compounds of terpyridines, including those with substituted pyridine rings, find use in a broad range of catalytic applications. This research encompasses artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating the versatility of pyridine derivatives in catalysis. These findings suggest potential catalytic applications for this compound in organic and macromolecular chemistry (Winter et al., 2011).

Safety and Hazards

The safety information for 2-Chloro-3-isothiocyanato-6-methylpyridine can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle this chemical with appropriate safety measures.

Properties

IUPAC Name

2-chloro-3-isothiocyanato-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-5-2-3-6(9-4-11)7(8)10-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNYYWNZDHENPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)N=C=S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of thiophosgene (3.871 g, 33.66 mmol) in dichloromethane (10 mL) was added to a mixture of 2-chloro-6-methylpyridin-3-amine (4.00 g, 28.05 mmol) and sodium carbonate (5.947 g, 56.11 mmol) in dichloromethane (200 mL). The reaction was stirred overnight at ambient temperature, then washed with water, brine, dried, and concentrated to afford the desired product (5.2 g, 100.4% yield) as a tan powder.
Quantity
3.871 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.947 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
100.4%

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